molecular formula C5H3F3N2O2 B1396598 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid CAS No. 2090733-07-4

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B1396598
CAS No.: 2090733-07-4
M. Wt: 180.08 g/mol
InChI Key: NUDUQRFWVVQTNT-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the pyrazole ring. The presence of the electron-withdrawing -CF₃ group enhances the compound’s acidity and influences its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features are critical for modulating biological activity, particularly in enzyme inhibition and ligand-receptor interactions.

Properties

IUPAC Name

2-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-3(4(11)12)1-2-9-10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDUQRFWVVQTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090733-07-4
Record name 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Pyrazole Ring Formation via Hydrazine and Fluorinated Precursors

One common approach is the reaction of hydrazine derivatives with fluorinated β-ketoesters or β-diketones containing trifluoromethyl groups. This method leads to pyrazole ring closure with the trifluoromethyl substituent installed at the 2-position.

  • For example, fluorine-containing functional groups were introduced onto the pyrazole ring by reacting pyridazinone derivatives with hydrazine derivatives, yielding fluorinated pyrazole carboxylates.
  • The Schotten-Baumann method was used to convert acid chlorides to esters, which were then hydrolyzed to the corresponding carboxylic acids.

Use of 2,2,2-Trifluorodiazoethane and Related Diazo Compounds

Trifluoromethyl-substituted pyrazoles can be synthesized via cycloaddition reactions involving 2,2,2-trifluorodiazoethane (CF3CHN2), which acts as a trifluoromethyl source.

  • This method requires strict safety precautions due to the explosive nature of trifluorodiazoethane but allows direct incorporation of the trifluoromethyl group into the pyrazole ring.
  • Subsequent functionalization steps introduce the carboxylic acid group at the 3-position, often via hydrolysis or oxidation of nitrile or ester intermediates.

Novel Intermediates and Catalytic Processes

Recent patents describe the preparation of trifluoromethyl pyrazoles via novel intermediates such as N,N-dimethylamine-substituted acrylic aldehydes, which undergo cyclization and crystallization steps to yield pyrazole derivatives with high purity and yield.

  • These processes involve careful control of reaction temperature (0–20 °C), solvent removal under vacuum, and crystallization from hot water to isolate the product.
  • Reported yields exceed 90%, with purity over 99% as confirmed by HPLC, NMR, and mass spectrometry analyses.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield (%) Purity (%) Notes
Hydrazine reaction with fluorinated β-ketoesters Hydrazine derivatives, trifluoromethyl β-ketoesters Reflux, Schotten-Baumann esterification 70–85 >95 Requires ester hydrolysis for acid formation
Cycloaddition with 2,2,2-trifluorodiazoethane CF3CHN2, 1,2-dicyanoalkenes, TMEDA Room temp, sealed tube, 12 h 80–90 >98 Safety precautions critical; direct trifluoromethyl incorporation
Novel intermediates via acrylic aldehydes N,N-dimethylamine acrylic aldehyde, BF3 complex 0–20 °C, vacuum distillation, crystallization 91–93 99+ High purity and yield; scalable industrial process

Research Findings and Notes

  • The Schotten-Baumann method is effective for preparing esters of pyrazole-3-carboxylic acid derivatives, which can be converted to acids by acidic hydrolysis.
  • The use of trifluorodiazoethane allows for selective trifluoromethylation but requires stringent safety controls due to its explosive nature.
  • Industrially relevant methods emphasize high yield and purity, employing crystallization and vacuum distillation steps to isolate this compound with minimal impurities.
  • Spectroscopic analyses including IR, NMR, and elemental analysis confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid, we compare it with two analogous compounds: 3-fluoropyrazine-2-carboxylic acid () and 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid ().

Reactivity and Functional Group Influence

Acidity and Electronic Effects: The -CF₃ group in this compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. In contrast, the fluorine atom in 3-fluoropyrazine-2-carboxylic acid () moderately enhances acidity but lacks the strong electron-withdrawing effect of -CF₃. The pyridine ring in 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid () introduces steric hindrance and reduces nucleophilicity at adjacent nitrogen atoms, complicating further cyclization reactions .

Synthetic Challenges: The synthesis of 3-fluoropyrazine-2-carboxylic acid achieved a 60% yield via ester hydrolysis under mild conditions . For 4-benzoyl-5-phenyl derivatives (), reactions with 2-hydrazinopyridine failed to form pyridazine systems due to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring, highlighting the importance of substituent positioning in directing reactivity .

Biological and Industrial Relevance :

  • Fluorinated pyrazoles (e.g., 2-trifluoromethyl derivatives) are prioritized in drug design for their metabolic stability and bioavailability.
  • Pyrazine-based acids (e.g., 3-fluoropyrazine-2-carboxylic acid) are less common in pharmaceuticals but serve as intermediates in specialty chemicals.

Biological Activity

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C5H4F3N2O2\text{C}_5\text{H}_4\text{F}_3\text{N}_2\text{O}_2

The primary mechanism involves the interaction with specific molecular targets, notably G protein-coupled receptors (GPCRs) such as TGR5 (Takeda G-protein-coupled receptor 5). Activation of TGR5 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various metabolic processes including glucose metabolism and energy homeostasis.

Biochemical Pathways

  • TGR5 Activation : The binding of this compound to TGR5 induces the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose regulation.
  • Metabolic Effects : In animal models, this compound has demonstrated the ability to significantly reduce blood glucose levels, indicating its potential as a therapeutic agent for diabetes management.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antifungal Activity : Studies have shown that derivatives of this compound possess antifungal properties, making it a candidate for agricultural applications .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity, suggesting potential uses in treating bacterial infections.
  • Anti-inflammatory Effects : Like other pyrazole derivatives, it may exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Antidiabetic Effects

In a study involving C57 BL/6 mice, administration of this compound resulted in significant reductions in blood glucose levels over time. The dosage was critical; higher doses correlated with more pronounced effects on glucose metabolism.

Case Study 2: Antifungal Activity Assessment

A series of experiments assessed the antifungal efficacy against various strains. The compound demonstrated effective inhibition at concentrations as low as 50 ppm against pathogens such as Botrytis cinerea and Rhizoctonia solani .

Data Tables

Biological ActivityTarget Organism/PathwayIC50/Effect ConcentrationReference
AntidiabeticGlucose metabolismSignificant reduction
AntifungalBotrytis cinerea50 ppm
AntibacterialVarious bacterial strainsVariable

Q & A

Q. What synthetic routes are recommended for 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from ester precursors (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate). Key optimization parameters include:

  • Solvent Selection : N,N-Dimethylacetamide improves solubility and reaction efficiency .
  • Catalyst/Base : Potassium carbonate (K₂CO₃) enhances cyclization and deprotection steps .
  • Temperature : Maintaining 80°C prevents side reactions and ensures complete conversion .
  • Purification : Silica gel chromatography achieves >90% purity, critical for downstream applications .

Q. Table 1. Key Reaction Parameters

ParameterOptimal ConditionImpactReference
SolventN,N-DimethylacetamideEnhances solubility
CatalystK₂CO₃Facilitates deprotonation
Temperature80°CMinimizes side reactions
PurificationSilica gel chromatographyEnsures high purity

Q. Which analytical methods are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H NMR : Identifies proton environments (e.g., δ 13.99 ppm for the carboxylic acid proton in analogous compounds) .
  • LC-MS : Confirms molecular weight (e.g., [M+1] ion at m/z 311.1 for related derivatives) .
  • HPLC : Validates purity (>97% achieved for structurally similar compounds) .
  • Comparative Analysis : Align experimental NMR data with computational predictions to resolve tautomeric ambiguities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Incompatibilities : Avoid strong acids/bases and oxidizers to prevent hazardous reactions .
  • PPE : Wear nitrile gloves (tested per EN374 standards) and safety goggles with side shields .
  • Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis .
  • Storage : Keep in a cool, dry environment (<25°C) away from incompatible substances .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of intermediates in the synthesis pathway?

Methodological Answer:

  • DFT Calculations : Model transition states to explain regioselectivity in cyclization steps (e.g., trifluoromethyl groups stabilize electron-deficient intermediates) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent choice .
  • QSPR Models : Predict physicochemical properties (e.g., pKa, logP) to guide experimental design .

Q. Table 2. Computational Approaches

TechniqueApplication ExampleOutcomeReference
DFTTransition state analysisExplains regioselectivity
QSPRpKa predictionValidates protonation sites

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., tautomerism, reaction yields)?

Methodological Answer:

  • Tautomerism Analysis : Compare experimental ¹H NMR shifts (e.g., δ 11.88 ppm for NH protons) with computed chemical shifts for different tautomeric forms .
  • Kinetic Studies : Vary reaction time/temperature to identify rate-limiting steps causing yield discrepancies .
  • Cross-Validation : Use orthogonal techniques (e.g., IR spectroscopy, X-ray crystallography) to confirm structural assignments .

Q. How can regioselectivity be controlled during functionalization of the pyrazole ring?

Methodological Answer:

  • Electron-Directing Groups : The trifluoromethyl group at the 2-position directs electrophilic substitution to the 4- or 5-positions via inductive effects .
  • Protection/Deprotection : Use tert-butyl groups to block reactive sites temporarily, enabling selective carboxylation .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in multi-step syntheses .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions and improve reproducibility .
  • In-Line Monitoring : Implement HPLC or PAT (Process Analytical Technology) to track intermediates in real time .
  • Crystallization Studies : Optimize solvent-antisolvent pairs to maximize yield and minimize impurities during scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid
Reactant of Route 2
2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.